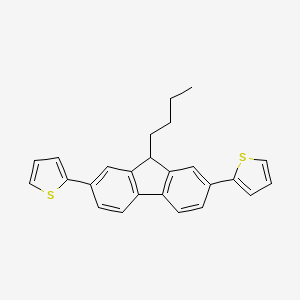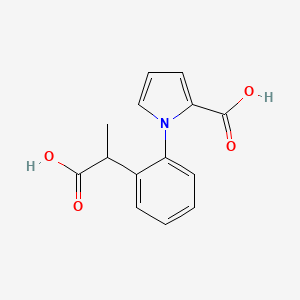
2,2'-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a fluorene core substituted with butyl groups and dithiophene units. Fluorene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9-butylfluorene and 2,7-dibromofluorene.
Suzuki Coupling Reaction: The 2,7-dibromofluorene undergoes a Suzuki coupling reaction with thiophene boronic acid in the presence of a palladium catalyst to form the dithiophene-fluorene intermediate.
Final Product Formation: The intermediate is then subjected to further reactions to introduce the butyl groups, resulting in the formation of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophene units to thiol groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated fluorene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene involves its interaction with molecular targets through its conjugated π-system. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces with various biomolecules and materials. These interactions facilitate its incorporation into electronic devices and biological systems, enhancing their performance and functionality.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene
- 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
- 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dithiophene
Uniqueness
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its specific butyl substitution, which imparts distinct solubility, electronic, and optical properties compared to its analogs. This uniqueness makes it particularly suitable for certain applications in organic electronics and materials science.
Propiedades
Número CAS |
922705-12-2 |
|---|---|
Fórmula molecular |
C25H22S2 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
2-(9-butyl-7-thiophen-2-yl-9H-fluoren-2-yl)thiophene |
InChI |
InChI=1S/C25H22S2/c1-2-3-6-19-22-15-17(24-7-4-13-26-24)9-11-20(22)21-12-10-18(16-23(19)21)25-8-5-14-27-25/h4-5,7-16,19H,2-3,6H2,1H3 |
Clave InChI |
IHRXFIZUJFVBMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)




![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)

